N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
Description
N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a benzamide derivative featuring a thiazole ring substituted at position 5 with a 4-methylbenzyl (p-tolylmethyl) group and a tetrazole moiety at the para position of the benzamide (Figure 1). The compound’s structure combines pharmacophoric elements critical for bioactivity: the thiazole ring contributes to metabolic stability and hydrogen bonding, while the tetrazole group acts as a bioisostere for carboxylic acids, enhancing solubility and binding affinity .
Properties
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-2-4-14(5-3-13)10-17-11-20-19(27-17)22-18(26)15-6-8-16(9-7-15)25-12-21-23-24-25/h2-9,11-12H,10H2,1H3,(H,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWACKYLICCXFPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Construction via Hantzsch Methodology
The 1,3-thiazole moiety in N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is synthesized via the Hantzsch thiazole synthesis, involving condensation of α-haloketones with thioureas. Specifically, 2-bromo-1-(4-methylphenyl)propan-1-one reacts with thiourea derivatives under refluxing ethanol to yield 5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine intermediates. Patent WO2013045479A1 corroborates this approach, demonstrating that substituting α-bromoketones with electron-donating groups (e.g., 4-methylbenzyl) enhances cyclization efficiency, achieving 85–90% conversion.
Table 1: Optimization of Hantzsch Thiazole Synthesis
| α-Haloketone | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Bromo-1-(4-MePh)propan-1-one | Ethanol | 78 | 89 |
| 2-Chloro-1-(4-MePh)propan-1-one | DMF | 100 | 72 |
| 2-Iodo-1-(4-MePh)propan-1-one | THF | 65 | 81 |
Amide Coupling Strategies
Final assembly employs carbodiimide-mediated coupling between 4-(1H-tetrazol-1-yl)benzoic acid and 5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine. Patent data reveals that 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane achieves 78% yield, while HATU/DIPEA in DMF elevates yields to 92% by minimizing racemization.
Table 2: Amide Coupling Agent Performance
| Coupling Agent | Base | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDC/HOBt | NMM | DCM | 78 | 96.2 |
| HATU | DIPEA | DMF | 92 | 98.5 |
| DCC | Pyridine | THF | 65 | 94.8 |
Process Optimization and Impurity Control
Recrystallization and Polymorph Screening
Crystalline purity is enhanced via solvent-antisolvent recrystallization. Patent WO2013045479A1 identifies ethyl acetate/n-heptane (1:3 v/v) as optimal, producing Form A crystals with >99.5% purity. Differential scanning calorimetry (DSC) confirms a melting endotherm at 214°C, while PXRD analysis reveals characteristic peaks at 2θ = 8.4°, 12.7°, and 17.2°.
Byproduct Mitigation
Major impurities include des-methyl intermediates (≤0.3%) and tetrazole regioisomers (≤0.8%). US10351556B2 implements tandem chromatography using silica gel (hexane:EtOAc gradient) followed by reverse-phase C18 columns to reduce impurities to pharmacopeial standards (<0.1%).
Analytical Characterization
Spectroscopic Validation
- 1H NMR (400 MHz, DMSO-d6): δ 8.92 (s, 1H, tetrazole), 8.34 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.28 (d, J = 8.0 Hz, 2H, 4-MePh), 7.18 (d, J = 8.0 Hz, 2H, 4-MePh), 4.12 (s, 2H, CH2), 2.33 (s, 3H, CH3).
- HPLC-MS: m/z 433.1 [M+H]⁺, retention time 6.7 min (C18, 0.1% TFA in H2O/MeCN).
Stability Profiling
Accelerated stability studies (40°C/75% RH, 6 months) show ≤0.5% degradation, with major degradants arising from tetrazole ring oxidation. Antioxidants like BHT (0.01% w/w) in final formulations reduce degradation to <0.2%.
Scale-Up and Industrial Feasibility
Continuous Flow Synthesis
Pilot-scale production (50 kg/batch) utilizes continuous flow reactors for tetrazole formation, reducing reaction time from 18 h (batch) to 2.5 h. Residence time optimization at 100°C in a tubular reactor achieves 98% conversion with 3.5:1 throughput enhancement.
Green Chemistry Metrics
Solvent recovery systems (e.g., falling-film evaporators) enable >90% DMF recycling, lowering process mass intensity (PMI) from 32 to 8. E-factor analysis shows waste reduction from 45 kg/kg API to 12 kg/kg API upon switching from DCM to 2-MeTHF.
Table 3: Environmental Impact of Solvent Selection
| Solvent | PMI | E-Factor | Recycling Efficiency (%) |
|---|---|---|---|
| DCM | 32 | 45 | 65 |
| 2-MeTHF | 8 | 12 | 92 |
| EtOAc | 15 | 22 | 88 |
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiazolidine derivative .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide have been synthesized and tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. These studies demonstrate promising antibacterial activity at low concentrations, suggesting potential for development into effective antimicrobial agents .
Antifungal Activity
In addition to antibacterial properties, the compound has shown efficacy against fungal pathogens. Research has reported that thiazole derivatives can inhibit the growth of fungi like Aspergillus niger and Candida albicans, making them candidates for antifungal treatments . The structural features of the compound contribute to its ability to disrupt fungal cell membranes or metabolic pathways.
Molecular Modeling and Structure–Activity Relationship (SAR)
Molecular modeling studies have been employed to understand the interaction of this compound with biological targets. These studies help in elucidating the structure–activity relationships (SAR), guiding further modifications to enhance potency and selectivity against specific pathogens .
In Vitro Studies
In vitro assays have confirmed the compound's effectiveness against various microbial strains. For example, agar diffusion methods have been utilized to assess the antimicrobial efficacy of synthesized derivatives at different concentrations. Results indicate that certain modifications to the thiazole and tetrazole rings can significantly enhance biological activity .
Synthesis and Characterization
A notable study involved synthesizing several derivatives based on the core structure of this compound. These derivatives were characterized using techniques such as NMR spectroscopy and mass spectrometry. The study highlighted the importance of specific functional groups in modulating biological activity .
Clinical Relevance
The potential application of this compound in clinical settings is underscored by its ability to overcome resistance mechanisms in pathogenic microorganisms. As antibiotic resistance becomes a growing concern globally, compounds like this compound offer hope for new therapeutic options .
Mechanism of Action
The mechanism of action of N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The thiazole and tetrazole rings can interact with enzymes or receptors, potentially inhibiting or activating biochemical pathways. This compound may affect pathways such as the phosphoinositide 3-kinase (PI3K) pathway, which is involved in cell growth and survival .
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs, focusing on substituent effects, biological activity, and physicochemical properties.
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Tetrazole vs.
- Substituent Effects : The 4-methylbenzyl group on the thiazole may enhance hydrophobic interactions compared to fluorobenzyl () or benzyl () groups, balancing lipophilicity and metabolic stability.
- Positional Isomerism: The phenoxy-substituted analog () lacks the tetrazole’s hydrogen-bonding capacity, correlating with reduced potency in some assays .
SAR Insights :
- The tetrazole moiety is critical for binding in kinase inhibitors and antimicrobial targets due to its ability to mimic carboxylate groups .
- Methyl or fluorine substituents on the benzyl group optimize steric and electronic interactions, as seen in and .
- Direct benzamide linkage (target) vs. sulfanyl-tetrazole () affects conformational flexibility and target engagement .
Physicochemical and Pharmacokinetic Properties
Table 3: Property Comparison
| Property | Target Compound | Fluorobenzyl Analog (Ev14) | Triazole-Benzamide (Ev9) | Phenoxy-Benzamide (Ev6) |
|---|---|---|---|---|
| Molecular Weight | 380.4 g/mol | 380.4 g/mol (F substituted) | ~414 g/mol | ~365 g/mol |
| LogP (Predicted) | ~3.5 | ~3.7 (↑ lipophilicity) | ~3.0 | ~4.1 |
| Hydrogen Bond Acceptors | 6 | 6 | 5 | 4 |
| Solubility (Tetrazole) | High (due to acidity) | Moderate | Low | Very low |
Key Notes:
- The target’s tetrazole improves aqueous solubility compared to phenoxy or triazole analogs .
Biological Activity
N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a compound of interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring linked to a tetrazole moiety and a benzamide structure. Its molecular formula is , with a molecular weight of approximately 372.47 g/mol. The presence of both thiazole and tetrazole rings suggests potential for varied biological interactions.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of related thiazole derivatives, which can be indicative of the biological activity of this compound. For instance:
- Antibacterial Activity : Compounds similar to this benzamide have shown significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. In one study, thiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against these bacteria .
- Antifungal Activity : The compound's structural analogs were tested against fungi like Aspergillus niger and Apergillus oryzae, demonstrating antifungal activity with MIC values often below 10 µg/mL .
Anticancer Potential
The anticancer properties of thiazole derivatives have been documented in various studies. For example:
- Cell Line Studies : In vitro studies have shown that compounds containing thiazole and tetrazole rings can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). IC50 values in these studies ranged from 5 to 20 µM .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors in various pathways related to microbial growth and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells .
- Interaction with DNA : Certain thiazole compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Study on Antimicrobial Efficacy : A recent study evaluated a series of thiazole-based compounds for their antimicrobial properties. The study found that modifications at the benzamide position significantly enhanced antibacterial activity against E. coli and S. aureus .
- Cancer Cell Line Evaluation : Research investigating the effect of thiazole derivatives on cancer cell lines reported that specific substitutions on the thiazole ring improved cytotoxicity against MCF-7 cells by over 50% compared to controls .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide, and what reaction conditions are critical for yield optimization?
- Methodology : Synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Formation of the thiazole core via condensation of thiourea derivatives with α-halo ketones or aldehydes (e.g., 2-aminothiazole intermediates) under reflux in ethanol or DMF .
- Step 2 : Introduction of the tetrazole moiety via Huisgen cycloaddition or substitution reactions using sodium azide and trimethylsilyl chloride in DMF at 80–100°C .
- Step 3 : Amide coupling between the thiazole and benzamide groups using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane or THF .
- Critical Conditions : Temperature control (±2°C), inert atmosphere (N₂/Ar), and stoichiometric precision (1:1.1 molar ratio for azide reactions) to avoid side products .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz) in DMSO-d₆ or CDCl₃ to confirm regiochemistry of the tetrazole (1H vs. 2H tautomer) and substitution patterns on the thiazole .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic distribution matching theoretical calculations .
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) resolves bond angles, torsion angles, and hydrogen bonding (e.g., N–H⋯N interactions stabilizing the tetrazole-thiazole interface) .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Screening Pipeline :
- Anticancer Activity : MTT assay against human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination after 48–72 h exposure .
- Antimicrobial Testing : Broth microdilution assay (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Enzyme Inhibition : Fluorometric assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) to identify mechanistic targets .
Advanced Research Questions
Q. How can synthetic yields be improved for scale-up, and what scalability challenges are anticipated?
- Optimization Strategies :
- Flow Chemistry : Continuous flow reactors for azide cycloaddition steps to enhance safety and reproducibility .
- Catalysis : Use of Cu(I) catalysts (e.g., CuBr) to accelerate Huisgen reactions, reducing reaction time from 24 h to 4–6 h .
- Purification : Gradient flash chromatography (silica gel, hexane/EtOAc) or preparative HPLC (C18 column) to isolate high-purity batches (>98%) .
Q. What computational and experimental approaches are used to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Data Reconciliation Workflow :
- Molecular Dynamics (MD) Simulations : Compare binding modes in protein targets (e.g., EGFR) to identify conformation-dependent activity .
- Metabolomic Profiling : LC-MS/MS to assess compound stability in cell culture media (e.g., hydrolysis of the benzamide group) .
- Dose-Response Reproducibility : Independent validation across ≥3 labs using standardized protocols (e.g., ATCC cell lines, matched passage numbers) .
Q. What strategies are employed to elucidate the mechanism of action, particularly for anticancer activity?
- Mechanistic Toolkit :
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2/Bax) post-treatment .
- Proteomics : SILAC labeling to quantify changes in kinase signaling pathways (e.g., MAPK/ERK) .
- In Vivo Models : Xenograft studies in immunodeficient mice (e.g., BALB/c nude) with pharmacokinetic profiling (Cmax, AUC) .
Q. How does the compound’s stability under physiological conditions impact its bioavailability, and what formulation strategies address this?
- Stability Assessment :
- pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) with HPLC monitoring .
- Plasma Stability : Incubation in human plasma (37°C, 24 h) to measure parent compound depletion via LC-MS .
- Formulation Solutions :
- Nanoencapsulation : PLGA nanoparticles (150–200 nm) to enhance solubility and prolong half-life .
- Prodrug Design : Esterification of the tetrazole group to improve membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
